molecular formula C6H11N3O B14257243 (1-Azidocyclopentyl)methanol CAS No. 404344-97-4

(1-Azidocyclopentyl)methanol

Cat. No.: B14257243
CAS No.: 404344-97-4
M. Wt: 141.17 g/mol
InChI Key: VNUUEMVKDBAIBU-UHFFFAOYSA-N
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Description

(1-Azidocyclopentyl)methanol is an organic compound that features both an azide group (-N₃) and a hydroxyl group (-OH) attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azidocyclopentyl)methanol typically involves the azidation of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Azidocyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.

    Reduction: The azide group can be reduced to an amine group, yielding (1-Aminocyclopentyl)methanol.

    Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.

Major Products Formed

    Oxidation: (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.

    Reduction: (1-Aminocyclopentyl)methanol.

    Substitution: Iminophosphorane intermediates.

Scientific Research Applications

(1-Azidocyclopentyl)methanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Azidocyclopentyl)methanol depends on the specific reaction it undergoes. For example:

    In oxidation reactions: , the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

    In reduction reactions: , the azide group is converted to an amine group through the addition of hydrogen atoms.

    In substitution reactions: , the azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can further react to form various products.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Lacks the azide group, making it less reactive in certain types of chemical reactions.

    (1-Aminocyclopentyl)methanol: Contains an amine group instead of an azide group, leading to different reactivity and applications.

    Cyclopentylamine: Contains only an amine group and lacks the hydroxyl group, resulting in different chemical properties.

Uniqueness

(1-Azidocyclopentyl)methanol is unique due to the presence of both an azide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific research applications.

Properties

CAS No.

404344-97-4

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(1-azidocyclopentyl)methanol

InChI

InChI=1S/C6H11N3O/c7-9-8-6(5-10)3-1-2-4-6/h10H,1-5H2

InChI Key

VNUUEMVKDBAIBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)N=[N+]=[N-]

Origin of Product

United States

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